

Spectroscopic Analysis of Propyl Isobutyrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propyl isobutyrate**, a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and a proposed mass spectral fragmentation pathway.

Chemical Structure and Properties

Propyl isobutyrate, with the IUPAC name propyl 2-methylpropanoate, is an ester with a fruity odor. Its chemical structure and key properties are summarized below.

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol [1]

· Appearance: Colorless liquid

• Boiling Point: Approximately 134 °C[1]

Solubility: Soluble in organic solvents, sparingly soluble in water.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **propyl isobutyrate**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.03	Triplet	2H	-O-CH2-CH2-CH3
2.53	Septet	1H	-CH(CH ₃) ₂
1.65	Sextet	2H	-O-CH₂-CH₂-CH₃
1.17	Doublet	6H	-CH(CH₃)₂
0.95	Triplet	3H	-O-CH2-CH2-CH3

Table 1: ¹H NMR data for **propyl isobutyrate**.[2]

13C NMR (CDCl₃)

Chemical Shift (ppm)	Assignment
177.5	C=O
65.5	-O-CH ₂ -CH ₂ -CH ₃
34.2	-CH(CH ₃) ₂
22.1	-O-CH ₂ -CH ₂ -CH ₃
19.1	-CH(CH ₃) ₂
10.5	-O-CH ₂ -CH ₂ -CH ₃

Table 2: ¹³C NMR data for **propyl isobutyrate**.

Infrared (IR) Spectroscopy

FT-IR (Neat)



Wavenumber (cm ⁻¹)	Assignment
2968	C-H stretch (alkane)
1735	C=O stretch (ester)
1468	C-H bend (alkane)
1178	C-O stretch (ester)

Table 3: Key IR absorption bands for **propyl isobutyrate**.

Mass Spectrometry (MS)

Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
130	< 5	[M] ⁺ (Molecular Ion)
89	~45	[CH(CH ₃) ₂ C(OH)=O] ⁺
71	~60	[CH(CH ₃) ₂ CO] ⁺
43	100	[CH(CH ₃) ₂] ⁺ (Base Peak)
41	~20	[C₃H₅] ⁺
27	~15	[C ₂ H ₃]+

Table 4: Mass spectrometry data for **propyl isobutyrate**.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer. The sample of **propyl isobutyrate** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).[2][3]

Infrared (IR) Spectroscopy: The FT-IR spectrum was obtained from a neat liquid sample of **propyl isobutyrate** using a Bruker Tensor 27 FT-IR instrument with an Attenuated Total

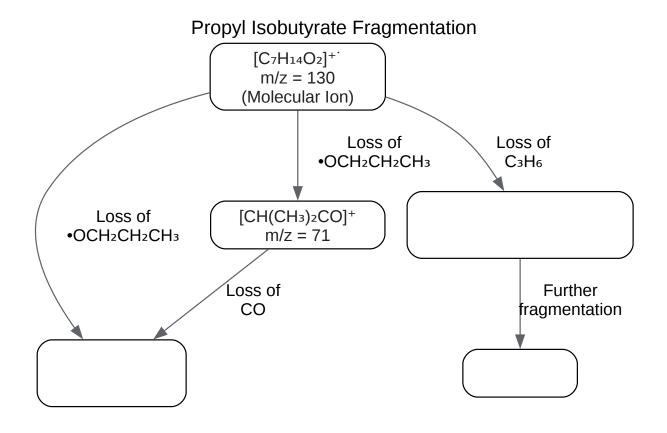


Reflectance (ATR) accessory.[1]

Mass Spectrometry (MS): Mass spectral data was obtained using a mass spectrometer operating in electron ionization (EI) mode. The sample was introduced, and the resulting fragments were analyzed. The data presented includes the mass-to-charge ratio (m/z) and the relative intensity of the detected ions.[1]

Mandatory Visualization Mass Spectrometry Fragmentation Pathway

The fragmentation of **propyl isobutyrate** upon electron ionization is proposed to occur through several key pathways, including alpha-cleavage and a McLafferty rearrangement. The base peak at m/z 43 corresponds to the stable isopropyl cation. The significant peak at m/z 71 arises from the cleavage of the propyl group, forming the isobutyryl cation. A McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, results in the formation of a radical cation at m/z 88 and the neutral loss of propene.





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Caption: Proposed fragmentation pathway of **propyl isobutyrate** in electron ionization mass spectrometry.

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